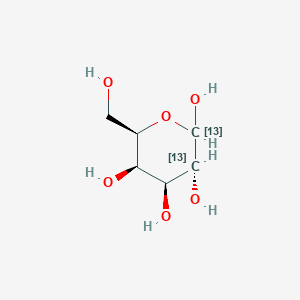

D-galactose-1,2-13C2

Description

BenchChem offers high-quality D-galactose-1,2-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-galactose-1,2-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-OIWWJQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Guide to Isotopic Labeling: Distinguishing U-13C Galactose and D-Galactose-1,2-13C2

An In-depth Technical Guide for Scientists and Drug Development Professionals

Executive Summary

In the nuanced field of metabolic research, stable isotope tracers are fundamental tools for deciphering complex biochemical pathways. Among these, 13C-labeled carbohydrates, particularly galactose, play a pivotal role in understanding cellular energy metabolism, glycosylation, and disease states. This guide provides a detailed technical comparison between two key isotopic forms of galactose: uniformly labeled U-13C galactose and selectively labeled D-galactose-1,2-13C2. By understanding their intrinsic differences, researchers can make informed decisions to select the optimal tracer, thereby enhancing the precision and depth of their metabolic investigations. This document will explore the unique characteristics of each tracer, their primary applications, and provide validated experimental protocols to guide their use in a laboratory setting.

Introduction: The Power of 13C Isotopic Labeling

Stable isotope labeling is a powerful technique that allows researchers to trace the journey of atoms through metabolic pathways. By replacing a molecule's naturally abundant carbon-12 (12C) atoms with the heavier, non-radioactive carbon-13 (13C) isotope, we can follow the labeled molecule and its metabolic products using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This methodology, known as 13C Metabolic Flux Analysis (13C-MFA), is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2]

The choice of the 13C labeling pattern on the substrate molecule is a critical experimental design parameter. It dictates the type of information that can be extracted from the experiment.[3][4] Two primary labeling strategies are:

-

Uniform Labeling (U-): Every carbon atom in the molecule is a 13C isotope. This provides a global view of the substrate's fate, as the entire carbon backbone is traced.

-

Selective or Positional Labeling: Only specific, designated carbon atoms are 13C. This approach is ideal for interrogating specific, pre-defined metabolic pathways with high precision.[3]

This guide focuses on these two strategies as applied to D-galactose, a critical monosaccharide in cellular metabolism.

The Tracers: A Head-to-Head Comparison

U-13C Galactose: The Global Mapper

U-13C Galactose , often designated as D-Galactose (U-¹³C₆, 99%), is a galactose molecule where all six carbon atoms are 13C isotopes.[5]

Key Characteristics:

-

Comprehensive Tracing: Because every carbon is labeled, this tracer allows for the tracking of the entire galactose backbone as it is metabolized.

-

Complex Isotopomer Patterns: Metabolism of U-13C galactose generates downstream metabolites with multiple 13C atoms, leading to complex but information-rich mass isotopomer distributions (MIDs) in mass spectrometry.

-

NMR Utility: The uniform 13C enrichment is highly advantageous for NMR studies, as it allows for the use of 13C-13C correlation experiments to determine the structure and conformation of carbohydrates and their complexes.[6][7][8][9]

D-Galactose-1,2-13C2: The Pathway Specialist

D-Galactose-1,2-13C2 is a galactose molecule that is specifically labeled with 13C at the first (C1) and second (C2) carbon positions.

Key Characteristics:

-

Targeted Analysis: This tracer is designed to provide high-resolution information about specific pathways. For instance, it is exceptionally well-suited for studying the initial steps of the Leloir pathway and its interface with glycolysis and the Pentose Phosphate Pathway (PPP).[4][10]

-

Simplified Readouts: The resulting labeling patterns in downstream metabolites are less complex than those from a U-13C tracer, which can simplify data analysis and provide clearer answers to specific questions.

-

Resolving Alternate Pathways: Positional tracers like this are crucial for resolving the activity of parallel or competing metabolic routes.[3]

Core Differences in Application and Causality

The choice between a uniform and a selective tracer is driven entirely by the research question. Using the wrong tracer can lead to ambiguous results or a complete inability to answer the intended question.

Metabolic Flux Analysis (MFA)

The primary application for these tracers is 13C-MFA, a technique to quantify intracellular metabolic fluxes.[2][11]

-

U-13C Galactose in MFA: This tracer is ideal for initial, exploratory studies to get a broad overview of where galactose-derived carbons are directed within the cell's metabolic network.[12] It helps to map all active pathways downstream of galactose metabolism. For example, feeding cells U-13C galactose can reveal its conversion to glucose-6-phosphate and subsequent entry into glycolysis, the TCA cycle, and biosynthetic pathways for amino acids and lipids.[10]

-

D-Galactose-1,2-13C2 in MFA: This tracer is used for hypothesis-driven research. For instance, if a researcher wants to precisely quantify the flux through the Leloir pathway versus direct oxidative metabolism, the specific C1-C2 label provides a distinct signature. The Leloir pathway converts galactose into glucose-1-phosphate, which then becomes glucose-6-phosphate.[13] Tracing the C1 and C2 labels through these enzymatic steps allows for a precise calculation of this pathway's activity.[10] Studies have successfully used [1,2-¹³C₂]glucose, a similar tracer, to provide highly precise estimates for glycolysis and the PPP.[4][14][15]

Structural Biology and NMR Spectroscopy

While MFA is a key application, these tracers also have distinct uses in structural biology.

-

U-13C Galactose in NMR: Uniform labeling is almost essential for advanced NMR studies of carbohydrates.[6] The presence of 13C on all carbons allows for 13C-13C correlation experiments, which are critical for assigning all the carbon resonances in the sugar.[7][8] This is invaluable for determining the 3D structure of galactose-containing oligosaccharides or for mapping the binding site of a galactose ligand to its protein receptor.[6] The large spectral dispersion of 13C helps to overcome the severe resonance overlap often seen in the 1H NMR spectra of carbohydrates.[6]

-

D-Galactose-1,2-13C2 in NMR: While less common for full structural elucidation, selectively labeled compounds can be used to simplify complex spectra. By only having two 13C-labeled carbons, the specific signals from C1 and C2 and their immediate neighbors can be studied without interference from the rest of the molecule, which can be useful for studying specific enzyme-substrate interactions at those positions.

Data Presentation: A Comparative Summary

| Feature | U-13C Galactose | D-Galactose-1,2-13C2 |

| Labeling Pattern | All 6 carbons are 13C | Only C1 and C2 are 13C |

| Primary Application | Global metabolic mapping, exploratory MFA, structural NMR | Targeted MFA, pathway-specific flux quantification |

| Analytical Output (MS) | Complex mass isotopomer distributions (M+1 to M+6) | Simpler mass isotopomer distributions (M+1, M+2) |

| Key Advantage | Provides a comprehensive, network-wide view of metabolism | High precision for resolving specific, pre-defined pathways |

| Key Disadvantage | Data analysis can be complex; may not resolve competing pathways with high precision | Provides limited information on pathways not involving C1/C2 fragmentation |

| Best For... | Understanding the overall fate of galactose in a biological system | Quantifying the flux through the Leloir pathway vs. alternate routes |

Visualizing the Difference: Workflows and Pathways

Logical Flow for Tracer Selection

The decision process for selecting the appropriate tracer can be visualized as a logical workflow.

Caption: Decision workflow for selecting the appropriate galactose tracer.

Tracing Labels Through the Leloir Pathway

The Leloir pathway is the primary route for galactose catabolism.[16] Understanding how the labels from each tracer move through this pathway illustrates their fundamental difference.

Caption: Fate of 13C labels through the Leloir pathway.

Experimental Protocols: A Self-Validating System

This section provides a robust, generalized protocol for a cell culture-based metabolic tracing experiment.

Protocol: 13C-Galactose Tracing in Adherent Mammalian Cells

Objective: To quantify the incorporation of 13C from either U-13C Galactose or D-Galactose-1,2-13C2 into intracellular metabolites.

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM), plates, and incubator

-

Isotope labeling medium: Glucose-free, galactose-free DMEM

-

13C-labeled galactose tracer (sterile, cell-culture tested)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (HPLC-grade), chilled to -80°C

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and 16,000 x g

-

Lyophilizer or vacuum concentrator

Methodology:

-

Cell Seeding & Growth:

-

Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO2).

-

Causality: Reaching a consistent confluency ensures that the metabolic state of the cells is comparable across replicates and conditions, minimizing variability due to cell density effects.

-

-

Tracer Introduction:

-

When cells reach ~80% confluency, aspirate the standard growth medium.

-

Gently wash the cells once with pre-warmed PBS to remove residual unlabeled metabolites.

-

Add pre-warmed isotope labeling medium containing the desired concentration of either U-13C Galactose or D-Galactose-1,2-13C2. (A typical concentration is 10 mM, but this should be optimized for the specific cell line and experiment).

-

Return plates to the incubator for a pre-determined time course (e.g., 0, 1, 4, 8, 24 hours).

-

Causality: The time course is critical. Short time points are used to measure flux rates, while longer time points are used to assess isotopic steady-state. The choice depends on the turnover rate of the pathways being investigated.

-

-

Metabolite Extraction (Critical Step):

-

To quench metabolism, remove the plates from the incubator one at a time and place them on a bed of dry ice.

-

Aspirate the labeling medium.

-

Quickly wash the cell monolayer with 1 mL of ice-cold PBS to remove extracellular label. Aspirate completely.

-

Self-Validation: The speed of this step is paramount. Any delay can allow metabolic enzymes to continue to function, altering the labeling patterns. Performing this on dry ice ensures metabolism is halted instantly.

-

Add 1 mL of -80°C 80% methanol to each well.

-

Incubate the plates at -80°C for at least 15 minutes to precipitate proteins and macromolecules.

-

Scrape the frozen cell lysate with a cell scraper and transfer the entire methanol-cell slurry to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new, clean microcentrifuge tube.

-

Self-Validation: Avoid disturbing the pellet to ensure the final sample is free of proteins that could interfere with downstream analysis.

-

Dry the metabolite extract completely using a lyophilizer or vacuum concentrator. Do not use heat, as it can degrade metabolites.

-

The dried pellet can be stored at -80°C until analysis by LC-MS or GC-MS.

-

-

Analysis:

-

Resuspend the dried metabolite pellet in a suitable solvent for your chosen analytical platform (e.g., a water/acetonitrile mixture for LC-MS).

-

Analyze samples using a high-resolution mass spectrometer to determine the mass isotopomer distributions for key downstream metabolites (e.g., lactate, citrate, amino acids).[17]

-

Conclusion

The selection between U-13C galactose and D-galactose-1,2-13C2 is a strategic decision that fundamentally shapes the outcome and interpretability of a metabolic study. U-13C galactose serves as an invaluable tool for discovery, providing a panoramic view of cellular metabolism. In contrast, D-galactose-1,2-13C2 is a precision instrument, enabling researchers to dissect specific enzymatic steps and resolve competing pathways with a high degree of confidence. By understanding the core scientific principles that differentiate these tracers and by employing robust, self-validating experimental protocols, researchers can harness the full power of stable isotope tracing to advance our understanding of biology and accelerate the development of novel therapeutics.

References

-

Jardine, M. J., et al. (2018). Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Available at: National Center for Biotechnology Information.[Link]

-

Mishra, P., et al. (2021). The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling. Available at: National Center for Biotechnology Information.[Link]

-

Morrison, D. J., et al. (2011). Quantitation of plasma 13C-galactose and 13C-glucose during exercise by liquid chromatography/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 25(17), 2539-2544.[Link]

-

Arlt, L., et al. (2014). NMR structure analysis of uniformly 13C-labeled carbohydrates. Journal of Biomolecular NMR, 59(4), 209-221.[Link]

-

Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PLoS One, 7(7), e41662.[Link]

-

Wikipedia. (n.d.). Leloir pathway. Wikipedia.[Link]

-

Tuscany Diet. (2022). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. Tuscany Diet.[Link]

-

NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube.[Link]

-

Bush, C., et al. (2023). Stable Isotopic Labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for Tracing CHO Cell Metabolism and Mass Spectrometry-based Metabolic Flux Analysis. U.S. Food and Drug Administration.[Link]

-

Perot, S. J., et al. (2011). Analysis of [U-13C6]glucose in human plasma using liquid chromatography/isotope ratio mass spectrometry compared with two other mass spectrometry techniques. ResearchGate.[Link]

-

Jones, C. (2005). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 24A(1), 1-17.[Link]

-

Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. Eurisotop.[Link]

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. NMR structure analysis of uniformly 13C-labeled carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Leloir Cycle in Glioblastoma: Galactose Scavenging and Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tuscany-diet.net [tuscany-diet.net]

- 14. 1,2-13C2-Glucose Tracing Approach to Assess Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. Unlocking the Leloir Pathway: A Journey Through Galactose Metabolism - Oreate AI Blog [oreateai.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: Stable Isotope Labeling Patterns of Galactose Metabolism

Executive Summary

This technical guide details the principles and protocols for conducting metabolic flux analysis (MFA) using stable isotope-labeled galactose. Unlike glucose, which primarily feeds aerobic glycolysis (the Warburg effect) in cultured cells, galactose metabolism via the Leloir pathway yields zero net ATP prior to entering glycolysis. This bioenergetic constraint forces cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for survival. Consequently, [1-13C]galactose tracing provides a high-fidelity window into mitochondrial function, the balance between the Pentose Phosphate Pathway (PPP) and glycolysis, and the upregulation of the Leloir enzymes (GALK, GALT, GALE).

Part 1: The Biochemistry of Entry (The Leloir Pathway)

Galactose enters the cell via GLUT transporters (specifically GLUT1, GLUT2, and GLUT3) but cannot directly enter glycolysis. It must first be epimerized and phosphorylated through the Leloir pathway to form Glucose-6-Phosphate (G6P).

Enzymatic Steps

-

Galactokinase (GALK): Phosphorylates

-D-galactose to Galactose-1-Phosphate (Gal-1-P) using ATP. -

Galactose-1-Phosphate Uridylyltransferase (GALT): The rate-limiting step. It exchanges the UMP moiety between UDP-Glucose and Gal-1-P, producing UDP-Galactose and Glucose-1-Phosphate (G-1-P).[1]

-

UDP-Galactose 4-Epimerase (GALE): Interconverts UDP-Galactose and UDP-Glucose, maintaining the pool of nucleotide sugars required for GALT activity and glycosylation.

-

Phosphoglucomutase (PGM): Converts G-1-P to G-6-P, which then enters glycolysis.

Pathway Visualization

Figure 1: The Leloir Pathway converting Galactose to Glucose-6-Phosphate. Note the central role of GALT in the exchange reaction.

Part 2: Tracer Selection and Atom Mapping[2]

The choice of tracer determines the resolution of your flux data.[2] While [U-13C]galactose (uniformly labeled) is useful for total carbon contribution studies, [1-13C]galactose is the gold standard for differentiating between glycolytic flux and oxidative pentose phosphate pathway (oxPPP) flux.

The [1-13C]Galactose Divergence

When [1-13C]Galactose is converted to [1-13C]G6P, it faces a metabolic bifurcation:

-

Glycolysis Route:

-

[1-13C]G6P isomerizes to [1-13C]Fructose-6-P.

-

Aldolase cleaves Fructose-1,6-bisphosphate. Carbon 1 (labeled) and Carbon 6 become the methyl carbons of trioses.

-

Result: Pyruvate and Lactate are labeled at the C3 position (Methyl group) . This appears as M+1 in mass spectrometry.

-

-

Oxidative PPP Route:

-

[1-13C]G6P enters the oxPPP via Glucose-6-Phosphate Dehydrogenase (G6PD).

-

The C1 carbon is decarboxylated by 6-Phosphogluconate Dehydrogenase to form CO2.

-

Result: The label is lost as

. The resulting Ribulose-5-P and recycled Fructose-6-P contain no label from the C1 position. -

Outcome: Pyruvate and Lactate derived from this route are M+0 .

-

Atom Mapping Logic Flow

Figure 2: Fate of the C1 label. Glycolysis retains the mass shift (M+1), while the oxidative PPP eliminates it.

Expected Mass Shifts (Table)

| Metabolite | Fragment | [1-13C]Gal via Glycolysis | [1-13C]Gal via PPP | [U-13C]Gal (Control) |

| G6P | Intact | M+1 | N/A (Substrate) | M+6 |

| Pyruvate | Intact | M+1 (Methyl-labeled) | M+0 | M+3 |

| Lactate | Intact | M+1 | M+0 | M+3 |

| Alanine | Intact | M+1 | M+0 | M+3 |

| Citrate | Intact | M+1 (via Acetyl-CoA) | M+0 | M+2 (via Acetyl-CoA) |

Part 3: Experimental Protocol

This protocol is designed for adherent mammalian cells (e.g., HeLa, HepG2, or primary fibroblasts) using LC-MS/MS detection.

Pre-Experimental Adaptation (Critical Step)

Cells accustomed to high-glucose media (25 mM) often have downregulated Leloir enzymes. Sudden switching to galactose can cause growth arrest.

-

Weaning: Over 3 passages, gradually reduce glucose and introduce galactose.

-

Final Adaptation: Culture cells for 24 hours in "Gal-Permissive" media: DMEM (no glucose) + 10 mM Galactose + 1 mM Pyruvate + 2 mM Glutamine + 10% Dialyzed FBS.

-

Why Dialyzed FBS? Standard FBS contains undefined glucose (~1-2 mM) which will dilute your isotopic enrichment.

-

Labeling Workflow

-

Seed Cells: Plate cells at 60-70% confluence in 6-well plates.

-

Wash: Wash 2x with warm PBS to remove residual unlabeled carbon sources.

-

Tracer Addition: Add warm DMEM (glucose-free) containing 10 mM [1-13C]Galactose .

-

Control: Run a parallel well with [1-13C]Glucose to compare glycolytic rates.[2]

-

-

Incubation: Incubate for 4 to 24 hours .

-

Note: Galactose flux is slower than glucose; steady-state isotopic enrichment (ISE) often requires longer incubation times (12-24h) compared to glucose (4-6h).

-

Quenching and Extraction (HILIC Compatible)

-

Rapid Quench: Place plate on a bed of dry ice. Aspirate media immediately.

-

Wash: Rapidly wash with ice-cold 0.9% NaCl (saline). Do not use PBS as phosphates interfere with MS.

-

Extraction: Add 1 mL of 80:20 Methanol:Water (LC-MS grade) pre-chilled to -80°C.

-

Scraping: Scrape cells into the solvent and transfer to a microcentrifuge tube.

-

Lysis: Vortex vigorously for 10 min at 4°C. Centrifuge at 16,000 x g for 10 min at 4°C.

-

Supernatant: Transfer supernatant to a new glass vial. Dry under nitrogen gas.

-

Reconstitution: Reconstitute in 50

L of 60:40 Acetonitrile:Water for LC-MS injection.

Part 4: Data Interpretation & Troubleshooting

Calculating the Flux Split

To determine the relative activity of the PPP versus Glycolysis, analyze the Lactate M+1 isotopologue.

-

High M+1: Indicates minimal shunting to the PPP; Galactose is flowing primarily through the Leloir pathway directly into glycolysis.

-

High M+0 (relative to input enrichment): Indicates significant cycling through the oxidative PPP, where the C1 label was lost as CO2.

The "Crabtree Negative" Effect

Unlike glucose, galactose does not induce the Crabtree effect (suppression of respiration by high glycolysis).

-

Observation: You should observe significantly higher labeling in TCA cycle intermediates (Citrate M+1, Malate M+1) relative to Lactate when compared to a Glucose tracer.

-

Validation: If Citrate M+1 is low but Lactate M+1 is high, check for Pyruvate Dehydrogenase (PDH) inhibition.

Troubleshooting Low Enrichment

-

Problem: Low % labeling in intracellular pools (<5%).

-

Cause 1: Contaminating glucose in FBS (Use Dialyzed FBS).

-

Cause 2: Glycogen degradation. If cells have high glycogen stores, they may release unlabeled Glucose-1-P, diluting the [1-13C]Gal-1-P pool.

-

Solution: Starve cells of glucose for 4 hours prior to labeling to deplete glycogen reserves.

References

-

Holden, H. M., Rayment, I., & Thoden, J. B. (2003). Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism. Journal of Biological Chemistry. Link

-

Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

-

Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular Cell. Link

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell. Link

-

Reitzer, L. J., Wice, B. M., & Kennell, D. (1979). Evidence that glutamine, not sugar, is the major energy source for cultured HeLa cells (Galactose adaptation reference). Journal of Biological Chemistry. Link

Sources

Methodological & Application

13C NMR spectroscopy methods for D-galactose-1,2-13C2 detection

An Application Guide to ¹³C NMR Spectroscopy for the Detection and Analysis of D-Galactose-1,2-¹³C₂

Introduction

The selective incorporation of stable isotopes, such as ¹³C, into biomolecules is a cornerstone of modern metabolic research, drug development, and structural biology. D-Galactose labeled with two adjacent ¹³C atoms at the C-1 and C-2 positions (D-galactose-1,2-¹³C₂) serves as a powerful probe for tracing metabolic pathways and studying carbohydrate-protein interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for analyzing such labeled compounds, as it provides unparalleled detail on atomic connectivity and chemical environment.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of ¹³C NMR spectroscopy to detect and characterize D-galactose-1,2-¹³C₂. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. The protocols described herein are designed to be self-validating, grounded in established NMR principles, and supported by authoritative references.

Theoretical Background: The Signature of a ¹³C-¹³C Bond

The detection of D-galactose-1,2-¹³C₂ hinges on observing the spin-spin coupling between the adjacent ¹³C nuclei at the C-1 and C-2 positions. This interaction, mediated by the bonding electrons, is the definitive proof of their connectivity.

¹³C-¹³C Coupling (¹J_CC_)

At natural abundance (1.1%), the probability of two ¹³C atoms being adjacent is extremely low (~0.01%), making the observation of ¹³C-¹³C coupling nearly impossible.[1] However, in an isotopically enriched sample like D-galactose-1,2-¹³C₂, this coupling becomes the dominant feature. The interaction splits the NMR signal of each coupled carbon into a doublet. The magnitude of this splitting, known as the one-bond coupling constant (¹J_CC), typically ranges from 35 to 45 Hz for a single bond.[2][3] This coupling constant provides direct evidence of the intact C1-C2 bond.

The Anomeric Effect and Tautomers in Solution

In solution, D-galactose exists as an equilibrium mixture of two primary cyclic hemiacetal forms, the α- and β-pyranose anomers, along with minor furanose forms and the open-chain aldehyde.[4][5] This results in distinct sets of NMR signals for each anomer. The anomeric carbon (C-1) is particularly sensitive to its stereochemical environment, with the α-anomer typically resonating at a different chemical shift than the β-anomer.[4][6] Consequently, the ¹³C NMR spectrum of D-galactose-1,2-¹³C₂ will show two distinct doublets for C-1 and two for C-2, corresponding to the α and β anomers.

Key NMR Experiments for Detection

While a simple 1D ¹³C experiment can reveal the crucial ¹J_CC_ coupling, a suite of 1D and 2D NMR experiments provides a more complete and unambiguous characterization.

-

1D ¹³C NMR: This is the primary experiment for observing the ¹³C-¹³C coupling. Instead of single peaks for C-1 and C-2 of each anomer, one observes distinct doublets, with the splitting equal to ¹J_CC_. For quantitative analysis of enrichment, specific acquisition parameters, such as inverse-gated decoupling and long relaxation delays, are necessary to suppress the Nuclear Overhauser Effect (NOE) and ensure full relaxation.[3][7]

-

2D INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful experiment directly correlates adjacent ¹³C nuclei.[8][2] While notoriously insensitive for natural abundance samples, it is highly effective for enriched compounds.[9][10] The resulting spectrum displays cross-peaks only between directly bonded carbons, providing an unambiguous map of the carbon skeleton. For D-galactose-1,2-¹³C₂, a clear correlation peak between the C-1 and C-2 signals of each anomer will be observed.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon with its directly attached proton(s).[11][12] It is highly sensitive and essential for assigning the carbon signals by linking them to the more easily assigned proton spectrum.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons over two to three bonds (²J_CH_ and ³J_CH_).[11][13] It is invaluable for confirming assignments and piecing together the molecular structure, especially for identifying carbons without attached protons (quaternary carbons) or for linking different spin systems.

Experimental Workflow and Protocols

The overall process involves careful sample preparation followed by a series of NMR acquisitions designed to confirm the structure and labeling pattern.

Caption: Overall experimental workflow.

Protocol 1: Sample Preparation

Rationale: Proper sample preparation is critical for acquiring high-quality NMR data. Deuterated solvent (D₂O) is used to avoid a large, interfering solvent signal. An internal standard is essential for accurate chemical shift referencing.

Materials:

-

D-galactose-1,2-¹³C₂

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Internal reference standard (e.g., DSS or TSP)

-

High-precision 5 mm NMR tubes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of D-galactose-1,2-¹³C₂ and transfer it to a clean, dry vial.

-

Add 0.6 mL of D₂O containing a known concentration of an internal reference standard (e.g., 0.1% DSS).

-

Vortex the vial until the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient for the spectrometer's detection coil (typically ~4-5 cm).[14]

-

Label the NMR tube clearly.[14]

Protocol 2: 1D ¹³C NMR Acquisition

Rationale: This experiment is the fastest way to verify the C1-C2 labeling. The key is to set a wide enough spectral width to observe all carbohydrate signals and to ensure sufficient digital resolution to accurately measure the ¹J_CC_ coupling constant.

Key Spectrometer Parameters:

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Pulse Program | zgpg30 (or similar with ¹H decoupling) | Standard ¹³C acquisition with proton decoupling for signal simplicity and NOE enhancement. |

| Spectral Width | ~200 ppm (e.g., -10 to 210 ppm) | To cover the full range of carbon chemical shifts. |

| Acquisition Time | 1-2 seconds | To achieve good digital resolution. |

| Relaxation Delay (d1) | 2-5 seconds | Allows for sufficient relaxation of most carbons between scans. For quantitative work, use 5x the longest T₁ and inverse-gated decoupling.[7][15] |

| Number of Scans | 128 - 1024 | Dependent on sample concentration; sufficient to achieve a good signal-to-noise ratio. |

Procedure:

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

-

Lock onto the deuterium signal from the D₂O solvent and shim the magnetic field for optimal homogeneity.

-

Load a standard ¹³C experiment with proton decoupling.

-

Set the acquisition parameters as detailed in the table above.

-

Acquire the spectrum.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

Protocol 3: 2D INADEQUATE Acquisition

Rationale: This experiment provides the definitive confirmation of the C1-C2 bond. The DELTA delay in the pulse sequence must be optimized for the expected one-bond C-C coupling constant (~40 Hz).

Key Spectrometer Parameters:

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Pulse Program | inad1d or inad2d (spectrometer specific) | Selects for double quantum coherence, revealing direct ¹³C-¹³C correlations. |

| ¹J_CC_ (for delay calculation) | 40 Hz | A typical value for sp³-sp³ C-C bonds.[2][3] |

| Delay (DELTA or d2) | 1 / (4 * ¹J_CC_) ≈ 6.25 ms | Optimizes the transfer of magnetization for the expected coupling constant.[2] |

| Number of Increments (F1) | 128 - 256 | Determines the resolution in the indirect dimension. |

| Number of Scans | 64 - 256 per increment | Requires a significant number of scans due to the nature of the experiment, even with enriched samples. |

Procedure:

-

Using the same locked and shimmed sample, load a 2D INADEQUATE experiment.

-

Set the spectral widths in both dimensions to cover the region of interest (e.g., 60-110 ppm).

-

Set the carrier frequency (center of the spectrum) to be between the C-1 and C-2 signals.

-

Input the expected ¹J_CC_ to automatically calculate the necessary delays, or set them manually.

-

Acquire the 2D spectrum. This is a lengthy experiment and may require several hours.

-

Process the 2D data. The resulting spectrum will show the normal ¹³C chemical shifts on the F2 axis and the double quantum frequency on the F1 axis.[8][2]

Data Analysis and Interpretation

Expected ¹³C Chemical Shifts and Couplings for D-Galactose

The precise chemical shifts can vary slightly with pH, temperature, and concentration, but the values in the table below provide a reliable reference.

| Carbon | Anomer | Typical δ (ppm) | Expected Multiplicity (in D-galactose-1,2-¹³C₂) |

| C-1 | α | ~93.2 | Doublet |

| β | ~97.5 | Doublet | |

| C-2 | α | ~69.5 | Doublet |

| β | ~72.5 | Doublet | |

| C-3 | α | ~70.2 | Singlet |

| β | ~73.6 | Singlet | |

| C-4 | α | ~70.0 | Singlet |

| β | ~70.0 | Singlet | |

| C-5 | α | ~71.6 | Singlet |

| β | ~76.2 | Singlet | |

| C-6 | α | ~62.3 | Singlet |

| β | ~62.3 | Singlet |

(Note: Chemical shifts are approximate and should be referenced to an internal standard. Data compiled from various sources including[16][17][18])

Interpreting the Spectra

Caption: Conceptual diagram of expected NMR signals.

-

1D ¹³C Spectrum:

-

Identify the anomeric carbon region (~90-100 ppm). You should observe two distinct signals corresponding to C-1 of the α and β anomers.

-

Each of these C-1 signals should be split into a clear doublet. The splitting value (in Hz) is the ¹J_CC_ coupling constant.

-

Locate the C-2 signals (~69-73 ppm). These will also appear as two doublets, with the same coupling constant measured for the corresponding C-1 anomer.

-

The remaining carbons (C-3 to C-6) should appear as singlets, as they are not directly bonded to another ¹³C atom.

-

-

2D INADEQUATE Spectrum:

-

The spectrum will show correlations between the C-1 and C-2 signals. A horizontal line can be drawn to connect the two doublet cross-peaks that belong to a coupled pair.[2]

-

You will see one such correlation for the α-anomer (connecting the C-1α and C-2α chemical shifts) and a separate correlation for the β-anomer (connecting C-1β and C-2β). This provides unambiguous proof of the C1-C2 bond in both forms.

-

-

HSQC and HMBC Spectra:

-

Use the HSQC spectrum to assign each carbon signal to its attached proton. This confirms the identity of C-1 through C-6 based on known proton chemical shifts.

-

Use the HMBC spectrum to observe long-range correlations. For example, the proton on C-1 (H-1) should show a correlation to C-2, and H-2 should show a correlation to C-1, further confirming the connectivity.

-

Troubleshooting

-

Low Signal-to-Noise: Increase the number of scans or prepare a more concentrated sample. Ensure the spectrometer is properly tuned.

-

Broad Lines: Check the shimming of the magnetic field. High sample viscosity can also lead to broad lines; consider gentle heating if the sample is stable.

-

No Observed ¹³C-¹³C Coupling: Verify that the sample is indeed isotopically labeled. Ensure digital resolution is high enough to resolve the splitting; if not, increase the acquisition time.

-

Complex/Unexpected Peaks: The sample may contain impurities or degradation products. The presence of furanose forms, though minor, can also contribute additional small peaks.

Conclusion

The detection and characterization of D-galactose-1,2-¹³C₂ is straightforward using a combination of 1D and 2D ¹³C NMR techniques. The observation of a ¹J_CC_ coupling constant of approximately 40 Hz in the 1D ¹³C spectrum provides the initial evidence of labeling. This is definitively confirmed using a 2D INADEQUATE experiment, which directly maps the C1-C2 connectivity. Complemented by HSQC and HMBC for full spectral assignment, these methods offer a robust and reliable workflow for verifying the integrity and structure of site-specifically labeled carbohydrates, enabling their confident use in advanced biological and chemical research.

References

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 2D 13C-13C INADEQUATE.

-

Lane, A. N., Arumugam, S., & Fan, T. W. M. (2019). ¹³C NMR Metabolomics: INADEQUATE Network Analysis. Analytical Chemistry, 91(7), 4537–4545. [Link]

-

Browne, D. T., & Bush, C. A. (1982). An NMR study of ¹³C-enriched galactose attached to the single carbohydrate chain of hen ovalbumin. Motions of the carbohydrates of glycoproteins. The Journal of biological chemistry, 257(4), 1433-1440. [Link]

-

Lee, C. W., & Hong, M. (2006). ¹³C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates. Journal of magnetic resonance (San Diego, Calif. : 1997), 183(1), 139–146. [Link]

-

Chemistry LibreTexts. (2024). 21: INADEQUATE NMR Experiment. Retrieved from [Link]

-

Lane, A. N., Arumugam, S., & Fan, T. W. (2019). ¹³C NMR Metabolomics: INADEQUATE Network Analysis. ACS Publications. [Link]

-

Thureau, M., et al. (2022). than ADEQUATE: doubling the sensitivity of 13CH–13CH correlations in double-quantum NMR experiments. RSC Publishing. [Link]

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13 Carbon NMR.

-

Kibalchenko, M., et al. (2010). ¹³C-NMR isotropic chemical shifts of α-D-galactose (12) calculated... ResearchGate. [Link]

-

Poveda, A., & Jiménez-Barbero, J. (2000). Exploiting Uniformly ¹³C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy. Chemical reviews, 100(12), 4647–4664. [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

Bingol, K., et al. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites, 12(11), 1100. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

Serianni, A. S., & Barker, R. (1987). Carbon-13 NMR studies of [1-¹³C]aldoses. Journal of Organic Chemistry, 52(12), 2544-2553. [Link]

- University of Illinois. (2020). HSQC and HMBC for Topspin.

-

Faria-Pires, R., et al. (2016). A Simple Method for Measuring Long-Range ¹H−¹³C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 81(12), 5229–5235. [Link]

- Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications 13C NMR.

-

University of Ottawa NMR Facility Blog. (2007). How Can I Get a Quantitative 13C NMR Spectrum?. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

-

Peterson, E. A., & Jacobsen, E. N. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic letters, 16(5), 1530–1533. [Link]

-

Serianni, A. S. (2002). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience. [Link]

-

Pelosi, L., et al. (2005). Structural characterization by ¹³C-NMR spectroscopy of products synthesized in vitro by polysaccharide synthases using ¹³C-enriched glycosyl donors: application to a UDP-glucose:(1→3)-β-d-glucan synthase from blackberry (Rubus fruticosus) cells. Glycobiology, 15(10), 1065–1072. [Link]

-

Apperley, D. C., et al. (2023). ¹³C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 190. [Link]

-

Miller, I. J., & Falshaw, R. (2001). New ¹³C NMR Methods for Determining the Structure of Algal Polysaccharides. Part 1. The Effect of Substitution on the Chemical Shifts of Simple Diad Galactans. Carbohydrate Research, 331(3), 241-251. [Link]

-

Colson, P., et al. (1975). Assignment of anomeric configuration and identification of carbohydrate residues by ¹³C nmr. 1. Galacto- and glucopyranosides and furanosides. Journal of the American Chemical Society, 97(11), 3020-3025. [Link]

-

Shish, A., et al. (2024). Single-Scan Heteronuclear ¹³C–¹⁵N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. The Journal of Physical Chemistry Letters, 15(21), 5609-5615. [Link]

-

Lemieux, R. U., & Koto, S. (1974). Influence of solvent on the magnitude of the anomeric effect. Tetrahedron, 30(13), 1933-1944. [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

University College London. (n.d.). Measurements of J(C,H)-couplings. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics. Retrieved from [Link]

-

SpectraBase. (n.d.). D-Galactose - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chen, K., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18670–18679. [Link]

-

Pozdnyakov, D. V., et al. (2018). ¹⁵N labeling and analysis of ¹³C–¹⁵N and ¹H–¹⁵N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Russian Chemical Reviews, 87(9), 833-863. [Link]

- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

University of Maryland, Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Zhang, G., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Molecules (Basel, Switzerland), 26(13), 3998. [Link]

-

Lane, A. N., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Methods in Molecular Biology, 1861, 19-41. [Link]

-

ResearchGate. (n.d.). NMR spectra of maltose, sucrose, D(+)-galactose, and D(+)-xylose standards in the mid-field region. Retrieved from [Link]

Sources

- 1. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 2D 13C-13C INADEQUATE [chem.ch.huji.ac.il]

- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. 13C solid-state NMR chemical shift anisotropy analysis of the anomeric carbon in carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cigs.unimo.it [cigs.unimo.it]

- 6. researchgate.net [researchgate.net]

- 7. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 15. nmr.ceitec.cz [nmr.ceitec.cz]

- 16. D-(+)-GALACTOSE(10257-28-0) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. spectrabase.com [spectrabase.com]

Sample preparation for mass spectrometry of 13C labeled galactose

Abstract & Scientific Rationale

Galactose metabolism, primarily governed by the Leloir pathway , is a critical bioenergetic route often upregulated in specific oncotypes and metabolic disorders (e.g., Galactosemia). Unlike glucose, which enters glycolysis directly, galactose must first be epimerized. Tracking this flux requires high-fidelity resolution between Galactose (Gal) and its stereoisomer Glucose (Glc) , as well as their phosphorylated intermediates (Gal-1-P vs. Glc-1-P).

This guide provides a dual-platform approach:

-

GC-MS (MOX-TMS derivatization): The gold standard for separating neutral hexose isomers and quantifying total 13C-enrichment.

-

LC-MS/MS (HILIC): Essential for resolving labile, polar intermediates (Gal-1-P, UDP-Gal) that degrade under GC thermal conditions.

Biological Context: The Leloir Pathway

Understanding the carbon flow is prerequisite to sample prep. The tracer (e.g., [U-13C]-Galactose) enters the cell and is rapidly phosphorylated.

Figure 1: The Leloir pathway converts Galactose to Glucose-6-Phosphate. Note the critical isomerization step at UDP-Gal/UDP-Glc.

Experimental Design & Tracers

-

[U-13C]-Galactose: Best for total flux analysis. All carbons are labeled (M+6).

-

[1-13C]-Galactose: Useful for distinguishing oxidative pentose phosphate pathway (PPP) flux (loss of C1 as CO2).

Internal Standards (IS)

Do not use "similar" sugars like Mannose, as they may be biologically active.

-

For GC-MS: Myristic acid-d27 (retention time lock) or Ribitol (sugar alcohol, not mammalian).

-

For LC-MS: 13C6-Glucose-6-P (ideal) or PIPES (non-biological buffer, negative mode ionization check).

Protocol A: Metabolite Extraction (The "Cold Chain")

Objective: Instantly halt enzymatic activity (quenching) and extract polar metabolites. Criticality: Gal-1-P turnover is rapid. Warm extraction leads to ATP hydrolysis and interconversion of isomers.

Materials

-

Quenching/Extraction Solvent: 80% Methanol / 20% Water (HPLC Grade), pre-chilled to -80°C .

-

Scrapers: Polyethylene cell lifters.

-

Internal Standard Spike: 10 µM Ribitol (GC) or 13C-Standards (LC).

Step-by-Step Workflow

-

Rapid Wash: Aspirate media.[1] Wash cells once rapidly (<5 sec) with ice-cold 0.9% NaCl .

-

Why? Removes extracellular 13C-galactose which would swamp the intracellular signal. Do not use PBS (phosphate interferes with LC-MS).

-

-

Quench: Immediately add 1 mL of -80°C 80% Methanol to the plate (6-well format).

-

Harvest: Scrape cells while keeping the plate on dry ice. Transfer suspension to a pre-cooled Eppendorf tube.

-

Lysis: Vortex vigorously for 1 min. Freeze-thaw cycle (Liquid N2 <-> 37°C bath) x3 is optional but recommended for tough cell lines.

-

Clarification: Centrifuge at 20,000 x g for 15 min at 4°C .

-

Supernatant Transfer: Move supernatant to a fresh glass vial.

-

Split Point: Aliquot 50% for GC-MS (dry down) and 50% for LC-MS (keep liquid or dry down depending on column).

-

Protocol B: GC-MS Derivatization (MOX-TMS)

Objective: Separate Glucose and Galactose isomers. Mechanism:

-

Methoximation (MOX): Protects the carbonyl group (C1), preventing ring opening/closing (mutarotation) during the next step. It locks the sugar into open-chain oxime forms (syn/anti isomers).

-

Trimethylsilylation (TMS): Replaces active hydrogens (-OH) with -Si(CH3)3, making the molecule volatile.

Reagents

-

MOX Reagent: Methoxyamine HCl in Pyridine (20 mg/mL). Prepare fresh.

-

TMS Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS catalyst.

Step-by-Step Workflow

-

Drying: Dry the methanol extract completely in a vacuum concentrator (SpeedVac) at ambient temperature. Zero moisture is critical (water hydrolyzes TMS).

-

Methoximation:

-

Add 80 µL MOX Reagent .

-

Incubate at 37°C for 90 minutes .

-

Note: This step breaks the ring structure.

-

-

Silylation:

-

Add 80 µL MSTFA .

-

Incubate at 37°C for 30 minutes .

-

Caution: Reaction releases HF byproduct; ensure caps are tight but glass inserts are used.

-

-

Centrifugation: Spin at max speed for 5 min to pellet any pyridine salts. Transfer supernatant to GC vial.

GC-MS Parameters (Agilent 7890/5977 or similar)

-

Column: DB-5MS or TG-5MS (30m x 0.25mm x 0.25µm).

-

Inlet: 250°C, Split 1:10.

-

Gradient:

-

Hold 60°C (1 min).

-

Ramp 10°C/min to 325°C.

-

Hold 10 min.

-

-

Separation Logic: Galactose-TMS elutes slightly later than Glucose-TMS. You will see two peaks for each (syn/anti oximes). Sum the areas of both peaks for quantification.

Protocol C: LC-MS/MS for Phosphorylated Intermediates

Objective: Quantify Gal-1-P and UDP-Gal. These do not fly well in GC-MS. Challenge: Gal-1-P and Glc-1-P are isobaric (same mass). Standard C18 chromatography cannot separate them.

Column Technology: HILIC (Zwitterionic)

Use a ZIC-pHILIC (Merck/SeQuant) or BEH Amide (Waters) column.

Mobile Phases

-

A: 20 mM Ammonium Carbonate (pH 9.0) + 0.1% Ammonium Hydroxide.

-

B: 100% Acetonitrile.

-

Why High pH? Sugar phosphates are fully deprotonated at pH 9, improving peak shape and retention on polymeric HILIC phases.

Gradient (20 min run)

| Time (min) | % B (Acetonitrile) | Flow Rate (mL/min) |

| 0.0 | 80 | 0.2 |

| 15.0 | 20 | 0.2 |

| 16.0 | 80 | 0.2 |

| 20.0 | 80 | 0.2 |

Mass Spec Settings (QqQ - Negative Mode)

-

Source: ESI Negative.[2]

-

MRM Transitions:

-

Gal-1-P / Glc-1-P: 259 -> 79 (PO3-). Different Retention Times required.

-

UDP-Gal / UDP-Glc: 565 -> 323 (UMP).

-

Workflow Visualization

Figure 2: Integrated sample preparation workflow for dual-platform analysis.

Data Analysis & Correction

Raw mass spec data is not the final result. You must correct for natural isotope abundance (C13 is naturally 1.1%).

-

Integration: Integrate all isotopologue peaks (M+0, M+1... M+6).

-

GC-MS Note: Sum the areas of the syn and anti peaks for each isotopologue before correction.

-

-

Correction: Use algorithms (e.g., IsoCor, Polylayer) to remove natural abundance contribution.

-

Calculation:

-

Mass Isotopomer Distribution (MID): Fractional abundance of each isotopologue.

-

Fractional Enrichment:

where

-

Troubleshooting

| Issue | Probable Cause | Solution |

| No GC Peaks | Moisture in sample | Dry longer; ensure pyridine is anhydrous. |

| Gal/Glc Co-elution (GC) | Ramp too fast | Slow ramp to 5°C/min between 180-220°C. |

| Gal-1-P Degradation | Acidic pH in LC | Ensure mobile phase A is pH 9.0 (Ammonium Carbonate). |

| Low Recovery | Cell lysis incomplete | Add bead beating step or sonication during extraction. |

References

-

Metabolomics Workbench. "Extraction of Water-Soluble Metabolites from Adherent Cells." National Institutes of Health. [Link]

-

Pietzke, M., et al. (2014). "Decoding the dynamics of cellular metabolism and the action of 3-bromopyruvate and 2-deoxyglucose using pulsed stable isotope-resolved metabolomics." Cancer & Metabolism. [Link]

-

Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. [Link]

-

Agilent Technologies. "Analysis of Carbohydrates by GC/MS." Application Note. [Link]

-

Jang, C., et al. (2018). "Metabolite Profiling of 13C-Labeled Hexoses." Cell Metabolism. [Link][4][5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]

Application Note: Precision Structural Elucidation of Oligosaccharides Using D-Galactose-1,2-13C2

Executive Summary

Structural elucidation of complex oligosaccharides and glycoconjugates is a bottleneck in therapeutic development due to severe spectral overlap in 1H NMR and the "blind spots" of mass spectrometry regarding stereochemistry. This guide details a precision protocol using D-galactose-1,2-13C2 as a structural probe.[1] Unlike uniform labeling (which can induce complex multiplet splitting) or natural abundance studies (low sensitivity), 1,2-labeling introduces a site-specific 1J(C1,C2) coupling constant.[1] This "doublet tag" acts as a definitive reporter for anomeric configuration , ring conformation , and inter-residue connectivity , enabling unambiguous assignment of galactose residues in complex glycan mixtures.[1]

Scientific Principle: The "Doublet Tag" Mechanism

The core utility of D-galactose-1,2-13C2 lies in the introduction of a scalar coupling (

Anomeric Determination via J-Coupling

The magnitude of the one-bond coupling constant,

-

-Anomer (Equatorial): The C1-O1 bond is equatorial.[1] The

-

-Anomer (Axial): The C1-O1 bond is axial.[1] The

Spectral Filtering

In a complex oligosaccharide, the "forest" of signals makes assignment difficult.[1] Using

Experimental Protocol

Phase 1: Sample Preparation[1]

Objective: Incorporate the labeled monosaccharide into the target oligosaccharide.

Option A: Chemoenzymatic Synthesis (Recommended for Defined Structures)[1]

-

Reagents: D-Galactose-1,2-13C2, ATP, UTP, Galactokinase (GalK), Galactose-1-phosphate uridylyltransferase (GalT), target acceptor glycan.[1]

-

Workflow:

-

Activation: Convert D-Galactose-1,2-13C2 to UDP-Gal-1,2-13C2 using a "one-pot" enzymatic cascade (GalK + GalT).

-

Transfer: Use a specific Galactosyltransferase (e.g.,

-1,4-GalT) to transfer the labeled Gal onto the acceptor.[1] -

Purification: Isolate the product via P2 size-exclusion chromatography or HILIC-HPLC.

-

Option B: Metabolic Labeling (Cell Culture)[1]

-

Application: Glycoprotein analysis (mAbs, fusion proteins).[1]

-

Workflow:

Phase 2: NMR Acquisition Strategy[1]

Instrument: 600 MHz+ NMR with Cryoprobe (Optimized for

| Experiment | Pulse Sequence | Purpose |

| 1D | zgpg30 | Primary QC. Observe the C1 and C2 doublets. Measure |

| 2D | hsqcetgpsisp2 | Assignment. Correlate C1/C2 to H1/H2. The C1 cross-peak will appear as a doublet in the F1 ( |

| 2D INADEQUATE | inadequate | Connectivity. The "Gold Standard" for 1,2-labeled systems.[1] It suppresses all single |

| 2D | noesyhsqc | Linkage Analysis. Selectively observe protons (on neighboring residues) that are spatially close to the labeled Gal-H1/H2.[1] |

Phase 3: Data Analysis & Structural Assignment[1]

-

Verify Labeling: Check the 1D

C spectrum.[1] Look for two doublets in the sugar region: -

Determine Anomericity: Calculate

.[1] -

Map Linkage: In the HSQC-NOESY or HMBC:

Visual Workflows

Experimental Logic Flow

This diagram illustrates the decision process for selecting the correct labeling and acquisition path.

Caption: Workflow for selecting labeling strategy and interpreting J-coupling data.

The "Doublet Tag" Spectral Mechanism

This diagram visualizes how the 1,2-coupling simplifies the spectrum compared to uniform labeling.[1]

Caption: Comparison of coupling networks. 1,2-labeling isolates the C1-C2 vector, avoiding complex multiplets.[1]

Quantitative Reference Data

Table 1: Characteristic Coupling Constants for D-Galactose Note: Values are solvent and temperature dependent. Calibrate with a standard if possible.

| Parameter | Structural Insight | ||

| 46.0 ± 1.5 Hz | 54.5 ± 1.5 Hz | Anomeric Configuration | |

| ~170 Hz | ~160 Hz | Anomeric Config (Proton coupled) | |

| Chemical Shift (C1) | ~93.0 ppm | ~97.5 ppm | Glycosylation State |

| Chemical Shift (C2) | ~69.0 ppm | ~72.5 ppm | Ring Conformation |

Troubleshooting & QC

-

Issue: No Doublet Observed.

-

Issue: Signal Overlap with Solvent.

-

Issue: Low Sensitivity.

References

-

Agrawal, P. K. (1992).[1][2] NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides.[2][3][4][5][6] Phytochemistry, 31(10), 3307-3330.[1][2] Link

-

Kato, K., et al. (2010).[1] Stable Isotope Labeling of Glycoproteins for NMR Study. RSC Biomolecular Sciences.[1] Link[1]

-

Yamaguchi, Y., et al. (2014).[1][5] Structural analysis of oligosaccharides and glycoconjugates using NMR. Advances in Neurobiology, 9, 165-183.[1][5] Link

-

Stenutz, R., et al. (2002).[1] 1J(C,C) Coupling Constants in Structural Analysis of Carbohydrates. Carbohydrate Research. (General reference for J-values).

-

Widmalm, G. (2013).[1][7] Conformational Properties of Oligosaccharides: MD Simulations and NMR. Journal of Physical Chemistry B. Link

Sources

- 1. Galactose - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Structural Monitoring of Oligosaccharides through 13C Enrichment and NMR Observation of Acetyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1D 13C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analysis of oligosaccharides and glycoconjugates using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanopore profiling and structure determination of oligosaccharides by fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Properties of α- or β-(1→6)-Linked Oligosaccharides: Hamiltonian Replica Exchange MD Simulations and NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Galactose-1,2-13C2 Enrichment

Introduction: The Strategic Value of 1,2-13C2 Galactose

Welcome to the Technical Support Center. You are likely here because you are conducting Metabolic Flux Analysis (MFA) or investigating glycosylation pathways and require a tracer that bypasses the kinetic bottleneck of Hexokinase while specifically probing the Pentose Phosphate Pathway (PPP) .

Why D-Galactose-1,2-13C2? Unlike Uniformly Labeled (U-13C) tracers which simply track carbon mass, the 1,2-13C2 isotopomer is a "mechanistic probe."

-

Glycolysis vs. PPP Resolution: If the tracer enters Glycolysis, both C1 and C2 are retained (forming M+2 Lactate). If it enters the Oxidative PPP, C1 is decarboxylated (lost as CO2) , and only C2 remains in the resulting pentose pool (forming M+1 species).

-

Mitochondrial Forcing: Galactose metabolism forces cells to rely on Oxidative Phosphorylation (OxPhos) rather than aerobic glycolysis (the Warburg Effect), making it ideal for mitochondrial toxicity studies [1].

Module 1: Media Formulation & Preparation

Current Status: Critical Common Issue: "My mass spec data shows <50% enrichment despite using 100% labeled galactose."

The "Hidden Glucose" Problem

The most common failure mode is isotopic dilution caused by unlabeled glucose. Mammalian cells express GLUT transporters (GLUT1, GLUT4) which have a significantly higher affinity for Glucose (

Protocol: The "Zero-Background" Media System

Use this protocol to eliminate isotopic noise.

| Component | Specification | Scientific Rationale |

| Base Media | Glucose-Free, Glutamine-Free (e.g., DMEM or RPMI 1640) | Eliminates the primary carbon source competition. |

| Serum | Dialyzed FBS (dFBS) | Standard FBS contains ~100 mg/dL (5.5 mM) unlabeled glucose. Dialysis (10kDa cutoff) removes this small molecule while retaining growth factors [2]. |

| Tracer | D-Galactose-1,2-13C2 (10-25 mM) | High concentration is required to saturate GLUT transporters due to lower affinity compared to glucose. |

| Glutamine | L-Glutamine (Labeled or Unlabeled) | Essential anaplerotic source; must be added fresh as it degrades to ammonia. |

| Pyruvate | Sodium Pyruvate (Optional) | Can rescue cells struggling with the ATP deficit during the galactose transition, but complicates flux analysis. Avoid if possible. |

Workflow Visualization: Media Prep Logic

Figure 1: Decision logic for creating isotopically pure media. Note the critical checkpoint at serum selection.

Module 2: Cell Adaptation & Experimental Design

Current Status: Optimization Common Issue: "My cells stopped dividing or detached when I switched to Galactose media."

The Energetic Bottleneck

Galactose enters the glycolytic pathway via the Leloir Pathway , converting Galactose

Troubleshooting: The Step-Down Adaptation Protocol

Do not switch 100% immediately. Use a titration approach.

-

Phase 1 (Day 1-3): 90% Glucose / 10% Galactose (Unlabeled).

-

Phase 2 (Day 4-7): 50% Glucose / 50% Galactose.

-

Phase 3 (Day 8-10): 0% Glucose / 100% Galactose (Unlabeled).

-

Checkpoint: Monitor viability.[2] If >90%, proceed.

-

-

Phase 4 (Experiment): 0% Glucose / 100% D-Galactose-1,2-13C2 .

The Metabolic Fate Map

Understanding where your carbons go is essential for interpreting Mass Spec data.

Figure 2: Metabolic fate of the 1,2-13C2 label. Note the divergence at G6P: Glycolysis retains mass (M+2), while OxPPP loses mass (C1 loss).

Module 3: Data Interpretation & Anomalies

Common Issue: "I see M+1 Lactate. I thought Glycolysis produced M+2?"

Root Cause Analysis

If you see M+1 Lactate when using [1,2-13C2]Galactose , it indicates Pentose Cycle Activity .

-

Mechanism: The tracer enters OxPPP, loses C1 (becoming M+1 Pentose).

-

Recycling: The M+1 Pentose recycles back into Glycolysis (via Transketolase/Transaldolase) as Fructose-6-Phosphate (F6P).

-

Result: This "recycled" F6P is now M+1. It flows down to Lactate, creating an M+1 isotopomer.

Diagnostic Table: Lactate Isotopomers

| Mass Isotopomer | Origin Pathway | Interpretation |

| M+0 | Endogenous / Contamination | Unlabeled glucose contamination or turnover of pre-existing glycogen/proteins. |

| M+1 | Pentose Cycle (Recycling) | Tracer went through OxPPP, lost C1, and returned to glycolysis. High M+1 = High PPP flux. |

| M+2 | Direct Glycolysis | Tracer went G6P |

| M+3 | Gluconeogenesis / Scrambling | Rare in cell culture; usually implies complex TCA cycle anaplerosis and phosphoenolpyruvate carboxykinase (PEPCK) activity [4]. |

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I autoclave the media after adding the tracer? A: Absolutely NOT. Autoclaving galactose with amino acids (present in the base media) triggers the Maillard Reaction (browning). This degrades your expensive tracer and creates toxic byproducts. Always use 0.22 µm sterile filtration.

Q2: How much tracer do I need? The isotope is expensive. A: Because galactose has a lower affinity for transporters than glucose, you cannot simply use 5 mM (standard glucose levels). You typically need 10 mM to 25 mM to ensure adequate uptake. To save cost, perform the "Adaptation Phase" (Module 2) using unlabeled galactose, and switch to the labeled media only for the final 24-48 hours required to reach isotopic steady state [5].

Q3: My cells are clumping in Galactose media. A: This is a stress response. Galactose metabolism alters the glycosylation profile of surface proteins (Galactose is a precursor for N-glycans). Ensure you are using a cell-dissociation reagent (like Accutase) rather than harsh Trypsin if clumping persists, and verify that Calcium/Magnesium levels in the base media are appropriate.

References

-

Aguer, C., et al. (2011). "Galactose enhances oxidative metabolism and reveals mitochondrial dysfunction in human primary muscle cells." PLoS One, 6(12), e28536.

-

BenchChem Technical Guides. (2025). "Cell Culture Media Preparation for Stable Isotope Tracing." BenchChem Knowledge Base.

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology, 34, 89-94.

-

Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology, 144(3), 167-174.

-

Cambridge Isotope Laboratories. "Metabolic Flux Analysis: Application Note 43." CIL Resource Center.

Sources

Technical Support Center: 13C Galactose NMR Signal Optimization

Topic: Troubleshooting Low Signal Intensity in 13C Galactose NMR Document ID: NMR-GAL-13C-OPT Role: Senior Application Scientist Status: Active Guide

Executive Summary

Obtaining high-quality Carbon-13 (

This guide moves beyond generic advice. It treats the NMR spectrometer and the galactose sample as a coupled system where chemical dynamics and quantum physics intersect.

Phase 1: The "Split Signal" Phenomenon (Root Cause Analysis)

Before adjusting instrument parameters, you must understand why your signal is lower than expected compared to a standard organic molecule like ethylbenzene.

The Mutarotation Dilution Factor

Unlike rigid organic molecules, D-galactose in solution (

The Consequence: Your 100 mM sample is not 100 mM of a single species. It is roughly 30 mM of the

Phase 2: Troubleshooting & Optimization Protocols

Scenario A: "I see nothing but noise."

Diagnosis: This is rarely an instrument fault. It is almost always a concentration or sensitivity limit issue.

Q: My sample concentration is 10 mM. Is that enough?

A: For

-

The Physics:

is 1.1% naturally abundant.[1][2][3] A 10 mM sample has an effective -

The Fix:

-

Saturate the Solution: Carbohydrates are highly soluble. Aim for >100 mM (approx. 50-100 mg in 0.6 mL solvent).

-

Cryoprobe: If available, switch to a Cryoprobe (cold pre-amplifier). This yields a ~4x gain in SNR, equivalent to running the experiment 16x longer.

-

Isotopic Enrichment: If you are limited to <5 mg of sample, you must use U-

labeled galactose. This increases sensitivity by ~100-fold.

-

Scenario B: "I see peaks, but they are weak and take hours to acquire."

Diagnosis: You are likely using "Quantitative" parameters for a "Qualitative" question, or failing to utilize the Nuclear Overhauser Effect (NOE).

Q: Should I use Inverse Gated or Power Gated decoupling? A: Use Power Gated Decoupling (Bruker: zgpg30).

-

Inverse Gated (zgig): Decoupler is OFF during delay. NOE is zero. Signal is quantitative but weak.

-

Power Gated (zgpg): Decoupler is ON (low power) during delay. This builds up the NOE, enhancing carbon signals by up to 200% (3x total intensity) due to magnetization transfer from protons.

-

Caution: Do not use this for integration (quantification) as the enhancement varies between carbons (e.g.,

vs

Q: What is the optimal Relaxation Delay (

-

Standard Logic:

(for 99% recovery). This is too slow for signal hunting. -

High-Throughput Logic: Use the Ernst Angle approach.[4]

Table 1: Recommended Acquisition Parameters

| Parameter | Qualitative (Max Signal) | Quantitative (Integration) | Notes |

| Pulse Program | zgpg30 (Power Gated) | zgig (Inverse Gated) | zgpg utilizes NOE for 3x signal. |

| Relaxation Delay ( | 1.5 – 2.0 sec | 10 – 20 sec | Galactose ring carbons |

| Pulse Angle | |||

| Scans (NS) | > 1024 | > 256 | SNR increases with |

| Spectral Width | 220 ppm | 220 ppm | Covers carbonyls (if modified) and anomerics. |

Scenario C: "My peaks are broad or missing."

Diagnosis: Viscosity or Temperature issues affecting

Q: I dissolved 100mg in 0.5mL D2O. Why are lines broad? A: High concentration carbohydrates create viscous "syrups."

-

Mechanism: High viscosity slows molecular tumbling (

increases). This essentially kills -

The Fix: Increase Temperature.

-

Raise probe temperature to 300K - 310K (+27°C to +37°C).

-

This reduces viscosity, sharpens peaks, and shifts the HDO (water) residual peak away from your galactose signals.

-

Phase 3: Diagnostic Workflow

Follow this logic path to isolate your issue systematically.

Phase 4: Data Processing Tricks

Sometimes the signal is there, but buried.

-

Exponential Multiplication (LB): Apply a Line Broadening (LB) factor of 1.0 to 3.0 Hz before Fourier Transform.

-

Effect: Smooths out high-frequency noise. Increases SNR at the cost of slight resolution loss (acceptable for 13C).

-

-

Zero Filling: Zero fill to at least 2x the number of acquired points (e.g., if TD=32k, SI=64k). This interpolates data points, improving peak definition.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear Methods). Link

-

Reich, H. J. (2025). Structure Determination Using NMR: 13C NMR Signal-to-Noise. University of Wisconsin-Madison. Link (Note: Generalized reference to standard university NMR guides).

-

Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. Link

-

Bruker BioSpin. (2020). 13C Acquisition Parameters: zgpg30 vs zgig. User Manual. Link

-

NIST. (2025). D-Galactose Mutarotation Kinetics and Equilibrium. NIST Chemistry WebBook. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Technical Support Center: Natural Isotope Abundance Correction in 13C Galactose MFA

Status: Operational Ticket Focus: Correcting Mass Isotopomer Distributions (MID) for Natural Abundance (NA) in 13C-Galactose flux experiments. Assigned Specialist: Senior Application Scientist, Metabolic Flux Division.

Core Directive & Executive Summary

The Problem: In 13C-Galactose Metabolic Flux Analysis (MFA), the mass spectrometer measures the total mass distribution. This signal is a composite of your experimental tracer (e.g., [1,2-13C2]galactose) AND the naturally occurring 13C isotopes (~1.1%) present in the metabolite's carbon backbone and, crucially, in any derivatization groups added during sample prep.

The Consequence: Failure to mathematically decouple the natural abundance (NA) from the tracer enrichment results in overestimated fluxes , incorrect pathway activity attribution (particularly in the Leloir vs. Glycolytic shunt), and physically impossible enrichment values.

The Solution: This guide provides the mathematical framework, the specific Leloir pathway context, and a rigorous troubleshooting protocol to perform this correction using Matrix-based deconvolution.

The Biological Context: 13C Galactose & The Leloir Pathway[1][2]

Before correcting data, you must verify that your labeled carbons are routing as expected. Galactose enters metabolism via the Leloir pathway, eventually converting to Glucose-6-Phosphate (G6P).[1][2][3]

Pathway Logic

-

Gal-1-P exchanges with UDP-Glucose to form UDP-Galactose and Glc-1-P .[2]

Note: If using [1,2-13C2]Galactose, the label integrity is generally preserved into glycolysis, but scrambling can occur at the Triose Phosphate Isomerase step.

Figure 1: The Leloir Pathway.[1][2] Carbon flow from Galactose to Glycolysis.[2][4] Correction must account for the specific fragment measured at each node.

The Mathematics: Matrix Correction Logic

The relationship between your measured data and the true tracer enrichment is linear. We solve this using linear algebra.

The Equation

Where:

- : The vector of intensities you see on the MS (m+0, m+1, m+2...).

- : A square matrix representing the theoretical natural abundance distribution of the measured fragment (metabolite + derivative).

- : The vector you want (the true label distribution).

To find the true enrichment, we invert the matrix:

The Correction Matrix ( )

This matrix is constructed using binomial expansion based on the chemical formula of the fragment ion , not just the metabolite.

-

Rows: Measured Mass Isotopomers (

) -

Columns: True Tracer Isotopomers (

)

Figure 2: The computational logic for deconvolving natural abundance from tracer enrichment.

Experimental Protocol: Step-by-Step Correction Workflow

This protocol assumes the use of GC-MS (Gas Chromatography-Mass Spectrometry), which is standard for sugar phosphate analysis due to its high separation capability, though the math applies to LC-MS as well.

Step 1: Define the Fragment Formula (CRITICAL)

You cannot use the formula of Galactose (

-

Example: Galactose-Pentakis-TMS (Trimethylsilyl).

-

Base:

-

Derivatization: Replaces 5 Hydrogens with 5

groups. -

Added Carbon:

carbons! -

Total Formula:

. -

Impact: The natural abundance of 21 carbons is significantly higher than 6 carbons. If you correct for only 6, your data will be under-corrected.

Step 2: Acquire Data & Check Quality

Ensure your base peak intensity is within the linear dynamic range of your detector (typically

Step 3: Construct the Correction Matrix

Use a tool like IsoCor (Python) or IsoCorrectoR (R).

-

Input the Fragment Formula (from Step 1).

-

Input the Tracer Purity (e.g., 99.0% 13C). Note: Impurities in the tracer act like "natural abundance" and must be subtracted.

-

Input the Resolution of your MS (Low Res for Quadrupole, High Res for Orbitrap).

Step 4: Execute Correction & Normalize

-

Perform the matrix multiplication/inversion.

-

Set any resulting negative values (due to noise) to zero.

-

Renormalize the vector so the sum equals 1 (or 100%).

Step 5: Calculate Fractional Enrichment

WhereTroubleshooting & FAQs

Q1: My corrected enrichment values are negative. What happened?

Diagnosis: This is usually "Over-correction."

-